molecular formula C19H17ClN2O2S B5264676 5-(4-chlorobenzylidene)-3-(4-ethoxyphenyl)-1-methyl-2-thioxo-4-imidazolidinone

5-(4-chlorobenzylidene)-3-(4-ethoxyphenyl)-1-methyl-2-thioxo-4-imidazolidinone

Cat. No.: B5264676
M. Wt: 372.9 g/mol
InChI Key: HPFOBJZHPZSLNN-ATVHPVEESA-N
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Description

5-(4-chlorobenzylidene)-3-(4-ethoxyphenyl)-1-methyl-2-thioxo-4-imidazolidinone, also known as CTIM, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. CTIM is a thioxoimidazolidinone derivative that has been synthesized through a variety of methods.

Mechanism of Action

The mechanism of action of 5-(4-chlorobenzylidene)-3-(4-ethoxyphenyl)-1-methyl-2-thioxo-4-imidazolidinone is not yet fully understood. However, studies have suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound may also inhibit the activity of enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects
Studies have shown that this compound has a variety of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit cancer cell proliferation, and reduce inflammation. Additionally, this compound has been shown to have antioxidant properties, which may help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(4-chlorobenzylidene)-3-(4-ethoxyphenyl)-1-methyl-2-thioxo-4-imidazolidinone in lab experiments is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, this compound has been synthesized through various methods, allowing for flexibility in experimental design. However, one limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action. Further research is needed to fully understand the biochemical and physiological effects of this compound.

Future Directions

There are several future directions for the research of 5-(4-chlorobenzylidene)-3-(4-ethoxyphenyl)-1-methyl-2-thioxo-4-imidazolidinone. One direction is to further investigate the mechanism of action of this compound in cancer cells and inflammatory diseases. Additionally, studies could be conducted to determine the optimal dosage and administration method for this compound. Furthermore, this compound could be tested in combination with other therapeutic agents to determine its potential synergistic effects. Overall, the potential applications of this compound in scientific research make it a promising compound for further investigation.

Synthesis Methods

5-(4-chlorobenzylidene)-3-(4-ethoxyphenyl)-1-methyl-2-thioxo-4-imidazolidinone has been synthesized through several methods, including the reaction of 4-chlorobenzaldehyde and 4-ethoxyphenylhydrazine with thiourea in the presence of glacial acetic acid. Another method involves the reaction of 4-chlorobenzaldehyde, 4-ethoxyaniline, and thiourea in the presence of acetic acid. This compound has also been synthesized through the reaction of 4-chlorobenzaldehyde, 4-ethoxyaniline, and thiourea in the presence of ethanol. These methods have been used to produce this compound with high yields and purity.

Scientific Research Applications

5-(4-chlorobenzylidene)-3-(4-ethoxyphenyl)-1-methyl-2-thioxo-4-imidazolidinone has been used in various scientific research applications, including as a potential anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.

Properties

IUPAC Name

(5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-ethoxyphenyl)-1-methyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S/c1-3-24-16-10-8-15(9-11-16)22-18(23)17(21(2)19(22)25)12-13-4-6-14(20)7-5-13/h4-12H,3H2,1-2H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFOBJZHPZSLNN-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)Cl)N(C2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/N(C2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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